molecular formula C12H15BrN2O B1532778 1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone CAS No. 1350377-17-1

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone

Cat. No.: B1532778
CAS No.: 1350377-17-1
M. Wt: 283.16 g/mol
InChI Key: AVCPURQDQGRQSQ-UHFFFAOYSA-N
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Description

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone is a brominated indole derivative featuring a dimethylamino-substituted ethanone moiety. The bromine atom at the 5-position of the indoline ring likely enhances electrophilic reactivity and influences binding interactions, while the dimethylamino group may contribute to solubility and pharmacokinetic properties.

Properties

IUPAC Name

1-(5-bromo-2,3-dihydroindol-1-yl)-2-(dimethylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-14(2)8-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCPURQDQGRQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone is a compound derived from the indole scaffold, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound features a brominated indole structure linked to a dimethylamino group, which contributes to its biological activity. The presence of the bromine atom enhances lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Recent studies have evaluated the anticancer properties of derivatives based on the indolin scaffold, including this compound. The following table summarizes key findings from various studies:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (Breast cancer)7.17 ± 0.94VEGFR-2 inhibition
This compoundA-549 (Lung cancer)2.93 ± 0.47Apoptosis induction
Derivative 7cMCF-70.728Anti-proliferative effects
Derivative 7dA-5490.503Anti-proliferative effects

The compound exhibited significant cytotoxicity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism involves inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. PIM kinases, which are implicated in inflammatory signaling pathways, have been targeted by similar compounds derived from the indole scaffold. The following table summarizes relevant findings:

Compound Target Kinase IC50 (nM) Effect
KMU-470 (analog)PIM-15.6Inhibits LPS-induced pro-inflammatory cytokines
KMU-470 (analog)PIM-2220Reduces inflammation markers
KMU-470 (analog)PIM-36.9Suppresses inflammatory responses

These findings suggest that compounds related to this compound may also exert anti-inflammatory effects by inhibiting PIM kinases, thus providing a dual therapeutic approach against cancer and inflammation.

Case Studies

A notable case study involved the evaluation of a series of indolin derivatives against multiple cancer cell lines. The study highlighted that compounds with modifications on the indole ring showed enhanced activity compared to unmodified versions. For instance, derivatives with halogen substitutions demonstrated improved potency due to increased lipophilicity and better interaction with target proteins.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone Indoline 6-Amino, 5-methoxy, dimethylamino-ethanone Pharmaceutical intermediate
(E)-1-(2-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone Thiazole-hydrazine Dimethylamino-benzylidene, thiazole Ecto-5'-nucleotidase inhibition
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Indolin-2-one 5-Bromo, benzyl, hydrazono Anticancer activity (synthesis yield: 69–81%)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Oxadiazole Mercapto, pyridinylamino Antimicrobial (MIC: 30.2–43.2 μg/cm³)
2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone Phenothiazine Dimethylamino-ethanone Not specified (melting point data)
1-(5-Amino-2-bromophenyl)ethanone Phenyl 5-Amino, 2-bromo Intermediate for further synthesis

Structural and Functional Insights

  • Thiazole and oxadiazole derivatives (e.g., ) show enzyme inhibition and antimicrobial effects, highlighting the role of heterocycles in target engagement.
  • Dimethylamino groups improve solubility and may facilitate interactions with acidic residues in proteins .
  • Synthetic Routes :

    • Bromo-substituted analogs are often synthesized using bromoacetyl chloride (e.g., ) or via condensation reactions with hydrazine derivatives (e.g., ).
    • Purification typically involves column chromatography (e.g., silica gel for indoline derivatives ).

Physicochemical Properties

  • Molecular Weight and Solubility: Analogs like 1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone (MW: 247.29 ) and phenothiazine derivatives (MW: 284.38 ) suggest the target compound likely has a MW of ~250–300 g/mol. Dimethylamino groups enhance water solubility, critical for bioavailability.
  • Thermal Stability: Phenothiazine derivatives exhibit defined melting points (e.g., 2-(Dimethylamino)-1-(10H-phenothiazin-10-yl)ethanone ), though specific data for the target compound is lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone
Reactant of Route 2
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1-(5-Bromoindolin-1-yl)-2-(dimethylamino)ethanone

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